![molecular formula C25H21N3O6 B5292646 (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B5292646.png)
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one
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Overview
Description
The compound “(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one” is a synthetic organic molecule that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one” typically involves the condensation of appropriate aromatic aldehydes with pyrazolone derivatives under specific reaction conditions. Common reagents used in the synthesis include:
- Aromatic aldehydes (e.g., 2,3-dimethoxybenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
- Pyrazolone derivatives
- Catalysts such as piperidine or acetic acid
- Solvents like ethanol or methanol
The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound “(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one” can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
- Oxidation products: Aldehydes, carboxylic acids
- Reduction products: Amino derivatives
- Substitution products: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrazolone derivatives have been studied for their potential anti-inflammatory, analgesic, and antipyretic properties. This compound may exhibit similar biological activities and could be investigated for its therapeutic potential.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may explore its efficacy and safety in treating various diseases, such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and dyes. Its unique chemical properties may contribute to the creation of innovative products with enhanced performance.
Mechanism of Action
The mechanism of action of “(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one” would depend on its specific biological activity. For example, if it exhibits anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in the inflammatory response. Molecular targets could include cyclooxygenase (COX) enzymes, nuclear factor-kappa B (NF-κB), or other signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one
- (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-aminophenyl)pyrazol-3-one
- (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-hydroxyphenyl)pyrazol-3-one
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.
Properties
IUPAC Name |
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-32-20-13-7-16(8-14-20)23-21(15-17-5-4-6-22(33-2)24(17)34-3)25(29)27(26-23)18-9-11-19(12-10-18)28(30)31/h4-15H,1-3H3/b21-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQWOYJWHKCURQ-QNGOZBTKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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